4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
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Overview
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated piperidine and benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are used.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
Uniqueness
Structural Features: The combination of a piperidine sulfonyl group with a thiazole ring and benzamide core is unique, providing distinct chemical and biological properties.
Pharmacological Potential: Its specific interactions with enzymes and receptors may offer advantages over other compounds in terms of potency and selectivity.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-5-18(6-4-16)21-15-30-23(24-21)25-22(27)19-7-9-20(10-8-19)31(28,29)26-13-11-17(2)12-14-26/h3-10,15,17H,11-14H2,1-2H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFAVPKIHADMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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